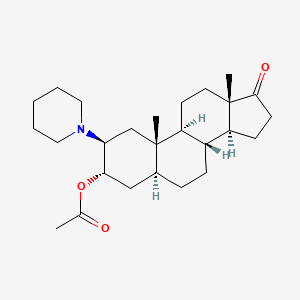
DES(1-methylpiperidinium)-17-oxo vecuronium
描述
It is chemically designated as 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide, diacetate . This compound is primarily used in medical settings to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation .
作用机制
Target of Action
DES(1-methylpiperidinium)-17-oxo vecuronium, also known as vecuronium bromide, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors at the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, enabling muscle contraction.
Mode of Action
Vecuronium bromide acts by competing for cholinergic receptors at the motor end-plate . By binding to these receptors, it prevents acetylcholine, a neurotransmitter, from attaching to the receptors and triggering muscle contraction. This results in muscle relaxation and paralysis . The antagonism to acetylcholine is inhibited and neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Biochemical Pathways
The primary biochemical pathway affected by vecuronium bromide is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the neuromuscular junction, vecuronium bromide disrupts the normal sequence of electrical signal transmission from the nerve to the muscle, leading to muscle relaxation and paralysis .
Pharmacokinetics
The pharmacokinetics of vecuronium bromide involve its distribution and elimination from the body. The time to onset of paralysis decreases and the duration of maximum effect increases with increasing vecuronium doses . Under balanced anesthesia, the time to recovery to 25% of control (clinical duration) is approximately 25 to 40 minutes after injection and recovery is usually 95% complete approximately 45 to 65 minutes after injection of intubating dose .
Result of Action
The primary result of vecuronium bromide’s action is muscle relaxation and paralysis . This is achieved by blocking the action of acetylcholine, a neurotransmitter that normally triggers muscle contraction . This makes vecuronium bromide useful as an adjunct to general anesthesia, to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation .
Action Environment
The action of vecuronium bromide can be influenced by various environmental factors. For instance, the neuromuscular blocking action of vecuronium is slightly enhanced in the presence of potent inhalation anesthetics . If vecuronium is first administered more than 5 minutes after the start of the inhalation of enflurane, isoflurane, or halothane, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% .
生化分析
Biochemical Properties
DES(1-methylpiperidinium)-17-oxo vecuronium possesses all of the characteristic pharmacological actions of nondepolarizing neuromuscular blocking agents . It acts by competing for cholinergic receptors at the motor end-plate . The antagonism to acetylcholine is inhibited and neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Cellular Effects
In the cellular context, this compound influences cell function by inducing relaxation of the skeletal muscles . This facilitates surgery and endotracheal intubation
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cholinergic receptors at the motor end-plate . This competitive binding inhibits the action of acetylcholine, leading to muscle relaxation . The neuromuscular blocking action of vecuronium is slightly enhanced in the presence of potent inhalation anesthetics .
Temporal Effects in Laboratory Settings
The time to onset of paralysis decreases and the duration of maximum effect increases with increasing vecuronium doses . Under balanced anesthesia, the time to recovery to 25% of control (clinical duration) is approximately 25 to 40 minutes after injection and recovery is usually 95% complete approximately 45 to 65 minutes after injection of intubating dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The ED90 (dose required to produce 90% suppression of the muscle twitch response with balanced anesthesia) has averaged 0.057 mg/kg
Metabolic Pathways
It is known to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine
Transport and Distribution
It is known to act at the motor end-plate, suggesting it is transported to this location
Subcellular Localization
It is known to act at the motor end-plate, suggesting it localizes to this part of the cell
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DES(1-methylpiperidinium)-17-oxo vecuronium involves multiple steps, starting from steroidal precursorsThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is usually supplied as a sterile, nonpyrogenic, freeze-dried powder for intravenous injection .
化学反应分析
Types of Reactions
DES(1-methylpiperidinium)-17-oxo vecuronium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The piperidinium group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
DES(1-methylpiperidinium)-17-oxo vecuronium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of steroidal neuromuscular blocking agents.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and blockade.
Medicine: It is extensively studied for its clinical applications in anesthesia and critical care.
相似化合物的比较
Similar Compounds
Pancuronium: A similar neuromuscular blocking agent but with a longer duration of action.
Rocuronium: Another nondepolarizing neuromuscular blocker with a faster onset of action.
Atracurium: Known for its intermediate duration and unique metabolism independent of renal or hepatic function.
Uniqueness
DES(1-methylpiperidinium)-17-oxo vecuronium is unique due to its intermediate duration of action and its relatively rapid onset compared to other neuromuscular blocking agents. It also has fewer cardiovascular side effects compared to pancuronium.
属性
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO3/c1-17(28)30-23-15-18-7-8-19-20-9-10-24(29)25(20,2)12-11-21(19)26(18,3)16-22(23)27-13-5-4-6-14-27/h18-23H,4-16H2,1-3H3/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLBBBSJGPRGX-SSHVMUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C4CCC(=O)C4(CCC3C2(CC1N5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C[C@@H]1N5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18668-29-6 | |
| Record name | DES(1-methylpiperidinium)-17-oxo vecuronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018668296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18668-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DES(1-METHYLPIPERIDINIUM)-17-OXO VECURONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XX24TX476 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


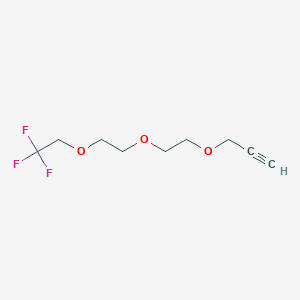
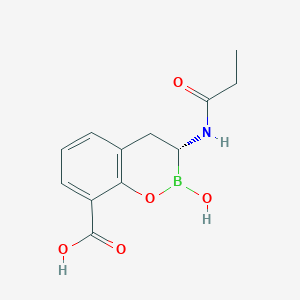

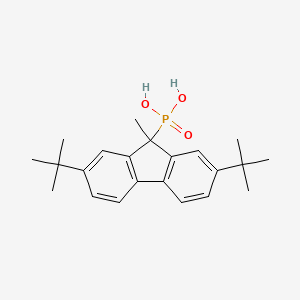
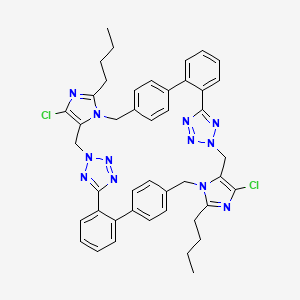
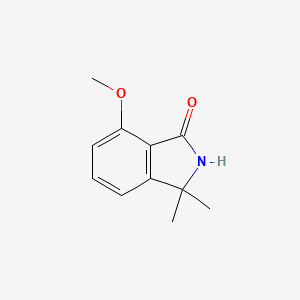
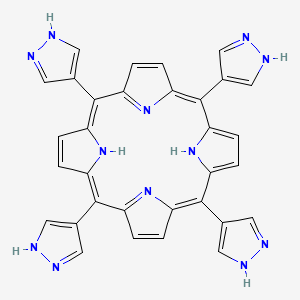

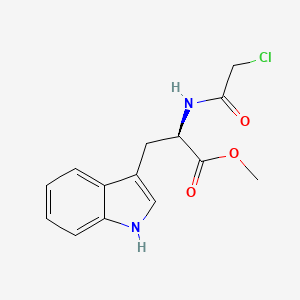
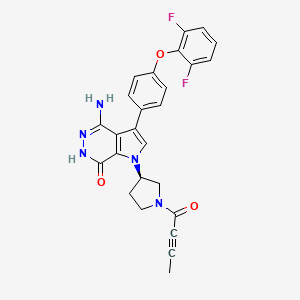
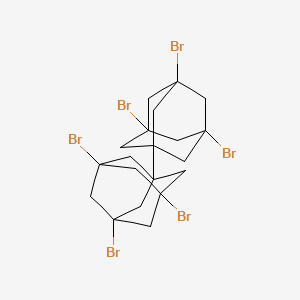
![1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-](/img/structure/B3324474.png)

![acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3324487.png)
